2-Methyl-1-(3-nitrophenyl)-1H-imidazole
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Overview
Description
2-Methyl-1-(3-nitrophenyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the 2-position and a nitrophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-nitrophenyl)-1H-imidazole typically involves the nitration of an imidazole derivative. One common method is the electrophilic nitration of 2-methylimidazole using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes nitration, purification, and crystallization steps to obtain the final product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Coupling: Reagents like boronic acids and palladium catalysts.
Major Products Formed
Reduction: 2-Methyl-1-(3-aminophenyl)-1H-imidazole.
Substitution: Various substituted imidazole derivatives.
Coupling: Biaryl or diaryl imidazole derivatives.
Scientific Research Applications
2-Methyl-1-(3-nitrophenyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The imidazole ring can act as a ligand, coordinating with metal ions in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(4-nitrophenyl)-1H-imidazole
- 2-Methyl-1-(2-nitrophenyl)-1H-imidazole
- 2-Methyl-1-(3-nitrophenyl)-1H-pyrazole
Uniqueness
2-Methyl-1-(3-nitrophenyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with tailored biological activities .
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-methyl-1-(3-nitrophenyl)imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-8-11-5-6-12(8)9-3-2-4-10(7-9)13(14)15/h2-7H,1H3 |
InChI Key |
NWJJNEBUOHISEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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